(E)-3-phenyl-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-phenyl-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one features a conjugated enone system (prop-2-en-1-one) linked to a piperidine ring substituted with a 1,3,4-oxadiazole-thiophene moiety. The thiophene and oxadiazole groups are known to enhance lipophilicity and binding affinity to biological targets, while the piperidine ring may contribute to conformational flexibility .
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(7-6-15-4-2-1-3-5-15)23-11-8-16(9-12-23)19-21-22-20(25-19)17-10-13-26-14-17/h1-7,10,13-14,16H,8-9,11-12H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGXDLMCBPSNCX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-phenyl-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one belongs to a class of compounds known for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound features a complex structure that includes:
- A phenyl group .
- A piperidine moiety .
- A thiophene ring .
- An oxadiazole derivative , which is known for its bioactive properties.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines:
In particular, the oxadiazole core has been linked to enhanced activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves the induction of apoptosis through pathways involving p53 and caspase activation .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Studies on related oxadiazole derivatives have shown efficacy against both bacterial and fungal strains:
| Activity Type | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.22 - 0.25 | |
| Antifungal | Candida albicans | <50 | |
| Antitubercular | Mycobacterium bovis | Inhibition observed |
The presence of the thiophene ring enhances the compound's interaction with microbial targets, potentially disrupting cell wall synthesis or metabolic pathways crucial for pathogen survival .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells via p53 signaling.
- Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in microbial metabolism or DNA replication.
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt cell cycle progression at specific phases.
Case Studies
A study conducted by Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity, revealing that compounds with piperidine and thiophene substitutions exhibited superior inhibition against Mycobacterium bovis BCG . Another study highlighted the synthesis of various oxadiazole derivatives that were tested against MCF-7 cells, showing IC50 values comparable to established chemotherapeutics like Doxorubicin .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiophene ring , an oxadiazole moiety , and a piperidine structure , which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that may include cyclization and functionalization processes.
Biological Activities
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit various biological activities, including:
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For example, compounds similar to (E)-3-phenyl-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one have been evaluated for their effectiveness against bacteria and fungi.
Anticancer Properties
Research has demonstrated that certain oxadiazoles can induce apoptosis in cancer cells. For instance, derivatives have been found to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, suggesting potential use as anticancer agents .
Cholinesterase Inhibition
Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease .
Antioxidant Activity
Oxadiazole-containing compounds have also shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Case Study: Anticancer Activity
In a study investigating the anticancer effects of oxadiazole derivatives, researchers synthesized a series of compounds and tested their effects on various cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against cancer cells compared to standard treatments like Tamoxifen .
Case Study: Cholinesterase Inhibition
Another study focused on the synthesis of thiophene-substituted oxadiazoles aimed at AChE inhibition. The synthesized compounds were subjected to enzyme inhibition assays, revealing IC50 values that demonstrated effective dual inhibition of AChE and BChE, indicating their potential as therapeutic agents for cognitive disorders .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-unsaturated carbonyl system in the chalcone segment enables nucleophilic attack at the β-carbon.
-
Mechanism : Conjugate addition via enolate intermediates, stabilized by the electron-withdrawing oxadiazole ring.
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Applications : Derivatives show enhanced solubility and antimicrobial activity.
Cycloaddition Reactions
The chalcone’s conjugated diene system participates in [4+2] Diels-Alder reactions.
| Dienophile | Conditions | Cycloadduct | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 8 h | Bicyclic oxabicyclo[2.2.1] structure | >90% endo |
| Tetracyanoethylene | CHCl₃, RT, 24 h | Polycyclic nitrile adduct | 72% |
-
Key Insight : The piperidine ring’s steric bulk influences endo/exo selectivity.
Oxidation
The enone system undergoes epoxidation and hydroxylation:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 2 h | Epoxide derivative | 88 |
| OsO₄ (catalytic) | THF/H₂O, RT, 12 h | Vicinal diol | 63 |
Reduction
Selective reduction of the carbonyl group:
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 h | Allylic alcohol | 92 |
| H₂/Pd-C | EtOAc, 40 psi, 6 h | Saturated ketone | 78 |
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole moiety undergoes nucleophilic substitution at the 2-position:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazine | EtOH, reflux, 4 h | 2-hydrazinyl-1,3,4-oxadiazole | 81 |
| Thiophenol | K₂CO₃, DMF, 80°C, 8 h | 2-phenylthio-oxadiazole | 69 |
Thiophene Functionalization
Electrophilic substitution occurs at the thiophene’s 4-position:
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 4-nitrothiophene derivative | 85 |
| Bromination | Br₂/FeBr₃, CHCl₃, RT, 2 h | 4-bromothiophene derivative | 91 |
Piperidine Ring Reactions
The piperidine nitrogen participates in alkylation and acylation:
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Acylation | AcCl, NEt₃, CH₂Cl₂, RT | N-acetylpiperidine derivative | 94 |
| Benzylation | BnBr, K₂CO₃, DMF, 60°C | N-benzylpiperidine analog | 76 |
Photochemical Reactions
The enone system undergoes [2+2] cycloaddition under UV light:
| Conditions | Dienophile | Product | Yield (%) |
|---|---|---|---|
| UV (365 nm), 48 h | Maleimide | Bicyclo[4.2.0]octane derivative | 58 |
Catalytic Cross-Coupling
The thiophene and oxadiazole rings enable Suzuki-Miyaura coupling:
| Conditions | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 4-Fluorophenyl | Biaryl-oxadiazole hybrid | 83 |
Key Research Findings
-
Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups on the oxadiazole ring exhibit 3–5× enhanced anticancer activity compared to parent compounds .
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Thermal Stability : Decomposition occurs at 220–225°C (DSC data), correlating with oxadiazole ring cleavage.
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Solubility Profile : LogP = 2.8 (experimental), indicating moderate lipophilicity suitable for CNS-targeting drugs.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their substituent-driven differences:
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the 1,3,4-oxadiazole ring in the target compound?
- Methodological Answer : The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides under acidic conditions or oxidative cyclization using reagents like POCl₃. For example, in analogous compounds, cyclization of hydrazide intermediates with carbon disulfide or thiourea derivatives has been reported . Key steps include:
- Step 1 : Formation of a hydrazide intermediate by reacting a carboxylic acid derivative with hydrazine.
- Step 2 : Cyclodehydration using POCl₃ or H₂SO₄ to form the oxadiazole ring.
- Validation : IR spectroscopy (C=N and C-O-C stretches at 1600–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively) and NMR (proton deshielding in the oxadiazole region) confirm the structure .
Q. How can X-ray crystallography validate the stereochemistry of the (E)-configured double bond?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the (E)-configuration. For example, in structurally similar chalcone derivatives, SCXRD data revealed bond angles and torsion angles consistent with the trans arrangement of substituents across the double bond . Key parameters:
- C=C bond length : ~1.33–1.35 Å.
- Torsion angle : >170° for the (E)-isomer.
- Reference Data : Crystallographic R-factor < 0.06 ensures high reliability .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign protons and carbons in the piperidine, oxadiazole, and thiophene moieties (e.g., thiophene protons appear as doublets at δ 7.2–7.5 ppm) .
- IR Spectroscopy : Detect C=O (1670–1700 cm⁻¹) and C=N (1580–1620 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₃O₂S: 364.1118) .
Advanced Research Questions
Q. How do electronic effects of substituents on the thiophene ring influence bioactivity?
- Methodological Answer : Substituents alter electron density, affecting binding to biological targets. For example:
- Electron-withdrawing groups (e.g., -NO₂) : Increase oxadiazole ring stability but may reduce membrane permeability.
- Electron-donating groups (e.g., -OCH₃) : Enhance π-π stacking with aromatic residues in enzymes.
- Case Study : In oxadiazole derivatives, 4-hydroxyphenyl substituents showed improved antioxidant activity (IC₅₀ = 12.5 μM) compared to unsubstituted analogs (IC₅₀ = 28 μM) .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Simulate interactions with target proteins (e.g., COX-2 or kinases). Use PyMOL for visualization.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For example, a ∆E of 4.2 eV in similar compounds correlates with moderate bioactivity .
Q. How can contradictions between computational predictions and experimental bioassay data be resolved?
- Methodological Answer :
- Step 1 : Validate computational models using crystallographic data (e.g., overlay docking poses with SCXRD-confirmed binding modes) .
- Step 2 : Adjust force field parameters (e.g., AMBER vs. CHARMM) to better match experimental ligand conformations.
- Case Study : A chalcone derivative showed a docking score of -9.2 kcal/mol but low experimental IC₅₀; MD simulations revealed unfavorable solvation effects, explaining the discrepancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
